molecular formula C10H11N3 B1317198 4-(4-Methyl-1h-imidazol-1-yl)benzenamine CAS No. 102791-87-7

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Cat. No.: B1317198
CAS No.: 102791-87-7
M. Wt: 173.21 g/mol
InChI Key: PJUPTRYCQKQLCI-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 1-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

4-(4-Methyl-1H-imidazol-1-yl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets would depend on the specific target and the context of the biological system.

Biochemical Pathways

These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound could have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine typically involves the reaction of 4-methylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, ensuring consistent product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming imidazole N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under conditions such as reflux in organic solvents[][3].

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Various reduced derivatives of the imidazole ring.

    Substitution: Functionalized imidazole derivatives with diverse applications[][3].

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzenamine
  • 4-(1H-Imidazol-1-ylmethyl)benzoic acid
  • Methyl 4-(1H-imidazol-1-yl)benzoate

Comparison: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPTRYCQKQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580985
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102791-87-7
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of compound 6.0 4-methyl imidazole (1 mL, 10 mmol, 1 equiv.) in DMF at room temperature was added 1-fluoro-4-nitrobenzene 6.1 (820 mg, 10 mmol, 1 equiv.) and K2CO3 (1.38 g, 10 mmol, 1 equiv.). The resulting mixture was heated to 110° c for 4h before being cooled to room temperature, filtered through celite, and washed with EtOAc (20 mL×4). The collected filtrate was further washed with brine (50 mL×3) and dried over Na2SO4. After removal of solvent, the residue was diluted with MeOH (20 mL). Pd/C (50 mg, 5% mass equiv.) was added and the reaction flask was charged with a H2 balloon and stirred overnight at room temperature. The mixture was filtered through celite and washed with EtOAc (20 mL×3). The collected filtrate was concentrated and the residue was purified via flash chromatography (hexanes:EtOAc=1:1) to afford the desired product 6.3 4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 g; 60%). LC-MS (M+H):174.15
[Compound]
Name
compound 6.0
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1.38 g
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Synthesis routes and methods II

Procedure details

4-(4-methyl-1H-imidazol-1-yl)nitrobenzene (22.5 g; 0.87 mmol) is dissolved in abs. ethanol (250 mL), then SnCl2.2H2O (125 g; 0.55 mol) is added portion-wise, on cooling at 0° C. The resulting mixture is stirred at r.t. for 2 hours and heated at reflux overnight. The reaction mixture is then cooled at r.t. and the pH is adjusted to 12, by adding 30% KOH (500 mL), then KOH pellets under stirring. The resulting suspension is filtered and the cake is washed with ethanol, the combined filtrate and washings are concentrated and the residue is extracted with DCM. Concentration of the combined organic extracts afforded the title product as a slight brown solid (15.3 g; 80%), m.p.: 122-125° C. C10H11N3, MW 173.22.
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22.5 g
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reactant
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500 mL
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125 g
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250 mL
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Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (1.7 g, 12 mmol) in DMF (100 mL) was added 4-methyl-1H-imidazole (0.82 g, 10 mmol) and K2CO3 (11 g, 80 mmol). The mixture was heated at reflux under the argon atmosphere for 20 h. The mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with brine (100 mL×2). The organic layer was dried and concentrated. The solid was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (1.5 g, 87%) as brown solid.
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1.7 g
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0.82 g
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11 g
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reactant
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100 mL
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solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of compound 6.0 4-methyl imidazole (1 mL, 10 mmol, 1 equiv.) in DMF at room temperature was added 1-fluoro-4-nitrobenzene 6.1 (820 mg, 10 mmol, 1 equiv.) and K2CO3 (1.38 g, 10 mmol, 1 equiv.). The resulting mixture was heated to 110° C. for 4 h before being cooled to room temperature, filtered through celite, and washed with EtOAc (20 mL×4). The collected filtrate was further washed with brine (50 mL×3) and dried over Na2SO4. After removal of solvent, the residue was diluted with MeOH (20 mL). Pd/C (50 mg, 5% mass equiv.) was added and the reaction flask was charged with a H2 balloon and stirred overnight at room temperature. The mixture was filtered through celite and washed with EtOAc (20 mL×3). The collected filtrate was concentrated and the residue was purified via flash chromatography (hexanes: EtOAc=1:1) to afford the desired product 6.3 4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 g; 60%). LC-MS (M+H):174.15
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compound 6.0
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